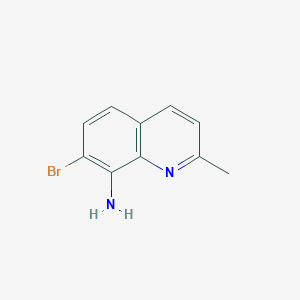

7-Bromo-2-methylquinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2-methylquinolin-8-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and an amine group at the 8th position on the quinoline ring. Quinoline derivatives are widely studied for their potential therapeutic properties, including antimalarial, antimicrobial, and anticancer activities .

Métodos De Preparación

The synthesis of 7-Bromo-2-methylquinolin-8-amine can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinolin-8-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures .

Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted. Microwave-assisted synthesis and ultrasound-promoted reactions are also employed to enhance reaction efficiency and reduce reaction times .

Análisis De Reacciones Químicas

7-Bromo-2-methylquinolin-8-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are typically used.

Coupling Reactions: The amine group can participate in coupling reactions with aryl halides or acyl chlorides to form amides or other derivatives

Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with enhanced biological activities.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 7-Bromo-2-methylquinolin-8-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In antimalarial applications, it interferes with the heme detoxification process in Plasmodium parasites, thereby exerting its antimalarial effects .

Comparación Con Compuestos Similares

7-Bromo-2-methylquinolin-8-amine can be compared with other quinoline derivatives such as:

7-Bromo-8-methylquinolin-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.

8-Quinolinamine: Lacks the bromine and methyl groups, resulting in different pharmacological properties and applications.

2-Methylquinolin-8-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

7-Bromo-2-methylquinolin-8-amine is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has shown promise in various fields including medicinal chemistry, microbiology, and synthetic organic chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN2, with a molecular weight of approximately 237.1 g/mol. The compound features a quinoline core, which consists of a fused benzene and pyridine ring, with a bromine atom at the 7-position and an amino group at the 8-position. This structural configuration contributes to its diverse chemical properties and potential applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Research indicates that it may inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

Antimalarial Effects

The compound has also been investigated for its antimalarial activity . Its mechanism involves interference with the life cycle of the malaria parasite, potentially disrupting metabolic pathways essential for parasite survival.

Anticancer Potential

Studies have explored the anticancer properties of this compound, focusing on its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : The compound binds to DNA gyrase, preventing DNA replication in bacteria.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

These mechanisms highlight the compound's potential as a therapeutic agent in treating infections and cancer.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Chloroquinoline | C9H6ClN | Lacks the amino group; used in similar applications |

| 8-Aminoquinoline | C9H8N2 | Different position for amino group; similar reactivity |

| 5-Bromoquinoline | C9H6BrN | Bromine at different position; varies in activity |

| 6-Methylquinoline | C10H9N | Methyl group at different position; less reactive |

| 4-Bromoquinoline | C9H6BrN | Bromine at another position; distinct properties |

This table illustrates how the unique substitution pattern of this compound influences its reactivity and biological properties compared to other quinoline derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of quinoline compounds, including this compound. For instance:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics .

- Anticancer Activity : Another investigation reported that certain quinoline derivatives showed moderate cytotoxicity against HeLa and L1210 cell lines, suggesting that modifications could enhance efficacy against specific cancer types.

- Synthesis Improvements : Researchers have optimized synthesis routes for quinoline derivatives, increasing yields and reducing reaction times, which is crucial for scaling up production for therapeutic use .

Propiedades

IUPAC Name |

7-bromo-2-methylquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEBEPMGPRYZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.